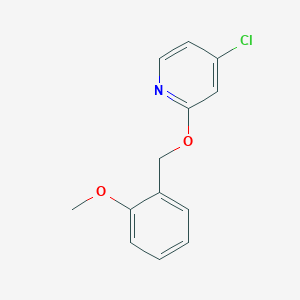

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1346707-12-7 |

|---|---|

Molecular Formula |

C13H12ClNO2 |

Molecular Weight |

249.69 g/mol |

IUPAC Name |

4-chloro-2-[(2-methoxyphenyl)methoxy]pyridine |

InChI |

InChI=1S/C13H12ClNO2/c1-16-12-5-3-2-4-10(12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |

InChI Key |

KIVPMSAFCWKUNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1COC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org The introduction of a halogen atom onto the pyridine (B92270) ring provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures. nih.govchemrxiv.org

The process of halogenating pyridines, however, can be challenging. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.gov Consequently, reactions often necessitate harsh conditions and can lead to mixtures of isomers. nih.gov Researchers have dedicated significant effort to developing regioselective halogenation methods. nih.govmountainscholar.org Strategies such as the use of pyridine N-oxides or directed metalation-trapping sequences have been devised to achieve greater control over the position of halogenation. nih.gov The development of novel phosphine (B1218219) reagents has also enabled the selective halogenation of pyridines at the 4-position under milder conditions. nih.govacs.org

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine exemplifies a key intermediate within this chemical space. The chlorine atom at the 4-position is a versatile functional group for further synthetic transformations, while the substituted benzyloxy group at the 2-position influences the reactivity of the pyridine ring and can be strategically employed in multi-step syntheses.

Relevance of Benzyl Ether Moieties in Organic Synthesis

Benzyl (B1604629) ethers are widely utilized as protecting groups for alcohols and phenols in organic synthesis. organic-chemistry.orgias.ac.in Their stability under a range of reaction conditions, coupled with the relative ease of their removal, makes them a valuable tool for chemists. organic-chemistry.orgyoutube.com

The synthesis of benzyl ethers is often achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. ias.ac.inyoutube.com Alternative methods, such as the use of benzyl trichloroacetimidate (B1259523) or 2-benzyloxy-1-methylpyridinium triflate, offer pathways for benzylation under acidic or neutral conditions, respectively, accommodating substrates with sensitive functional groups. organic-chemistry.orgorgsyn.orgbeilstein-journals.org The deprotection of benzyl ethers is commonly accomplished via palladium-catalyzed hydrogenation, which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com

In the context of 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine, the 2-methoxybenzyl ether group serves a dual purpose. It acts as a protecting group for the 2-hydroxypyridine (B17775) tautomer and its electronic properties can influence the reactivity of the pyridine (B92270) ring. The methoxy (B1213986) substituent on the benzyl group can also offer opportunities for selective cleavage under specific oxidative conditions.

Overview of Contemporary Research Trajectories for Complex Pyridine Derivatives

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnections. The first disconnection is at the ether linkage, separating the 4-chloropyridin-2-ol intermediate and a 2-methoxybenzyl halide. The second key disconnection breaks down the 4-chloropyridine (B1293800) ring itself, suggesting pathways for its construction from simpler acyclic precursors. This analysis guides the synthetic strategy, highlighting the need for robust methods to form both the substituted pyridine ring and the ether bond. A plausible retrosynthetic pathway is illustrated in the total synthesis of related compounds like Floyocidin B, where functionalization of a pre-formed 2-chloropyridine (B119429) is a key step. researchgate.net

Approaches to the 4-Chloropyridine Core Synthesis

The synthesis of the 4-chloropyridine core is a critical aspect of forming the target molecule. Various methods have been developed, ranging from direct chlorination of pyridine to building the ring with the chlorine atom already in place.

Direct chlorination of pyridine can be a challenging process due to the deactivated nature of the pyridine ring towards electrophilic substitution. However, several methods have been developed to achieve this transformation.

One common approach involves the use of strong chlorinating agents. For instance, pyridine can be chlorinated using phosphorus oxychloride or phosphorus pentachloride. patsnap.comgoogle.com These reactions often require elevated temperatures. patsnap.com Another method involves the reaction of pyridine with thionyl chloride. patsnap.com The reaction of 1-(4-pyridyl)pyridinium chloride with phosphorus pentachloride is another route to 4-chloropyridine. prepchem.com

Vapor-phase chlorination using molecular chlorine at high temperatures (generally above 250°C) is another established method. google.com The use of free-radical initiators, such as decachlorobutane or octachlorobutene, can facilitate the chlorination of pyridine with molecular chlorine at more moderate temperatures. google.com The reaction of pyridine N-oxide with phosphorus trichloride (B1173362) can also yield chloropyridines, although this may lead to a mixture of isomers. researchgate.net

Table 1: Direct Chlorination Methods for Pyridine

| Chlorinating Agent | Starting Material | Conditions | Reference(s) |

|---|---|---|---|

| Phosphorus oxychloride | Pyridine | 70-75°C | patsnap.com |

| Phosphorus pentachloride | Pyridine | ≤ 30°C, then 70-75°C | patsnap.com |

| Thionyl chloride | Pyridine | ≤ 40°C, then 70-75°C | patsnap.com |

| Phosphorus pentachloride | 1-(4-pyridyl)pyridinium chloride | 130-150°C | prepchem.com |

| Molecular chlorine | Pyridine | > 250°C | google.com |

| Molecular chlorine with initiator | Pyridine | Moderate temperatures | google.com |

| Phosphorus trichloride | Pyridine N-oxide | Not specified | researchgate.net |

| Elemental chlorine | Pyridine | Low temperatures | researchgate.net |

An alternative to direct chlorination is the construction of the pyridine ring with the chlorine atom already incorporated into one of the building blocks. This approach can offer better regioselectivity. Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful tool for the de novo synthesis of substituted pyridines. researchgate.net By choosing appropriate starting materials, a chlorine substituent can be positioned at the desired location on the pyridine ring.

Another strategy involves the cyclization of acyclic precursors that already contain a chlorine atom. For example, condensation reactions of dicarbonyl compounds with ammonia (B1221849) or its derivatives are a classic method for pyridine synthesis. baranlab.org By using a chlorinated dicarbonyl compound, a chloropyridine can be formed directly.

A simple and modular method for preparing highly substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling, electrocyclization of a 3-azatriene, and subsequent air oxidation. nih.gov This method's flexibility allows for the introduction of a chlorine substituent at various positions.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of pyridine derivatives. researchgate.net

Key green approaches include:

Catalysis: The use of catalysts, such as iron-catalyzed cyclization of ketoxime acetates and aldehydes, can lead to high yields of substituted pyridines with minimal waste. rsc.org Metal-pyridine complexes are also employed in various catalytic reactions, enhancing efficiency and selectivity. biosynce.com

Alternative Solvents: Utilizing greener solvents or even solvent-free conditions reduces the environmental impact of the synthesis. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot multicomponent reactions are particularly effective in this regard. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to be an efficient method for preparing pyridine derivatives, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov

The use of pyridine and its derivatives as catalysts themselves or in biphasic systems for easy separation and recycling also aligns with green chemistry principles. biosynce.com

Construction of the 2-((2-methoxybenzyl)oxy) Moiety

The final step in the synthesis of the target molecule involves the formation of the ether linkage between the 4-chloropyridin-2-ol and 2-methoxybenzyl alcohol.

2-Methoxybenzyl alcohol is a key precursor for introducing the 2-((2-methoxybenzyl)oxy) moiety. nih.gov It can be prepared through the reduction of 2-methoxybenzaldehyde. google.com Common reducing agents for this transformation include sodium borohydride. prepchem.com The hydrogenation of anisaldehyde (methoxybenzaldehyde) in the presence of Raney nickel is another method for producing methoxybenzyl alcohol. google.com

The synthesis of related precursors, such as 2-amino-5-methoxybenzyl alcohol, can be achieved through the reduction of the corresponding nitro compound using a catalyst like platinum oxide. prepchem.com

Table 2: Synthesis of 2-Methoxybenzyl Alcohol

| Starting Material | Reagent | Product | Reference(s) |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Sodium borohydride | 2-Methoxybenzyl alcohol | prepchem.com |

| Anisaldehyde | Raney nickel, H₂ | Methoxybenzyl alcohol | google.com |

Formation of the Ether Linkage at the Pyridine 2-Position

The formation of the ether linkage at the 2-position of the pyridine ring is a critical step in the synthesis of this compound. A predominant method for creating such aryl ethers is the Williamson ether synthesis. This classical SN2 reaction involves an alkoxide nucleophile reacting with a suitable alkyl halide. libretexts.org

In the context of the target molecule, this can be approached in two primary ways:

From a 2-hydroxypyridine (B17775) derivative: The synthesis would start with 4-chloro-2-hydroxypyridine (B1586335) (which exists in equilibrium with its tautomeric form, 4-chloro-2(1H)-pyridone). The hydroxyl group is deprotonated with a base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophile then displaces a halide (e.g., bromide or chloride) from 2-methoxybenzyl halide to form the desired ether.

From a 2-halopyridine derivative: An alternative route involves the reaction of a 2,4-dichloropyridine (B17371) with the sodium salt of 2-methoxybenzyl alcohol. The greater reactivity of the halogen at the 2-position compared to the 4-position on the pyridine ring often allows for selective substitution.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing side reactions.

A modern variation for forming phenoxy-pyridine derivatives involves the use of aryne chemistry. In this method, an aryne is generated in situ and reacts with a pyridin-2(1H)-one derivative to form the corresponding 2-phenoxypyridine. nih.gov This approach offers a mild and efficient pathway to certain ether-linked pyridine compounds.

Table 1: Comparison of Etherification Strategies at the Pyridine 2-Position

| Method | Reactants | General Conditions | Advantages | Limitations |

| Williamson Ether Synthesis (Route 1) | 4-Chloro-2-hydroxypyridine + 2-Methoxybenzyl halide | Strong base (e.g., NaH), Aprotic solvent (e.g., DMF, THF) | Widely applicable, uses readily available starting materials. | Requires anhydrous conditions, potential for competing elimination reactions. libretexts.org |

| Williamson Ether Synthesis (Route 2) | 2,4-Dichloropyridine + 2-Methoxybenzyl alcohol | Strong base (e.g., NaH) | Can be regioselective for the 2-position. | Potential for side reactions at the 4-position, requiring careful control of conditions. |

| Aryne Chemistry | Pyridin-2(1H)-one derivative + Aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) | Cesium fluoride (B91410) (CsF), Acetonitrile (MeCN) | Mild conditions, high yields for specific substrates. nih.gov | Limited to the introduction of specific aryl groups, precursor availability. |

Stereoselective Etherification Strategies

While the target compound, this compound, is achiral, the synthesis of analogues with stereocenters is a significant area of research. Stereoselective etherification strategies are employed when chirality is present in either the pyridine precursor or the alcohol component.

The challenge in the stereoselective dearomatization of pyridines lies in their inherent low reactivity, which often necessitates activation to make them susceptible to nucleophilic attack. mdpi.com A common strategy involves the activation of pyridine to a pyridinium (B92312) salt, which can then undergo stereocontrolled nucleophilic addition. mdpi.comnih.gov

One approach involves the catalyst-free, regioselective synthesis of 4'-O-substituted pyridoxine (B80251) derivatives. This method proceeds through the highly regioselective formation of an ortho-pyridinone methide intermediate, followed by an oxa-Michael addition of an alcohol nucleophile. researchgate.net This strategy demonstrates how the inherent reactivity of a substituted pyridine can be harnessed to achieve selective etherification.

For cases where a chiral alcohol is used, the stereochemical integrity of the alcohol must be maintained during the Williamson ether synthesis. Since the SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, using a chiral (R)- or (S)-2-methoxybenzyl derivative with a leaving group at a stereocenter would lead to a predictable stereochemical outcome in the product. However, in the case of the target molecule, the ether linkage is at a benzylic position that is not a stereocenter.

Convergent and Divergent Synthetic Strategies

A stepwise or linear synthesis involves the sequential modification of a starting material. For the target compound, a plausible stepwise approach would begin with a commercially available pyridine derivative.

Starting with 2-Hydroxypyridine:

Chlorination at the 4-position.

Etherification of the 2-hydroxy group with 2-methoxybenzyl halide.

Starting with 2,4-Dichloropyridine:

Selective etherification at the 2-position with 2-methoxybenzyl alcohol.

These linear sequences are straightforward but can be inefficient if the yield of any single step is low. Each step requires purification, potentially leading to significant material loss over the course of the synthesis.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial parts of all starting materials. frontiersin.org This approach is a cornerstone of sustainable chemistry due to its high atom economy and reduction of intermediate purification steps. frontiersin.org

Several classical MCRs are used to construct the pyridine ring itself, which can then be further functionalized. acsgcipr.org

Hantzsch Pyridine Synthesis: Typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org

Guareschi-Thorpe Reaction: A reaction between a cyanoacetamide and a 1,3-diketone to produce a 2-pyridone derivative. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: Involves the condensation of an enamine with an ynone to yield a 2,4-disubstituted pyridine. acsgcipr.org

These MCRs are powerful for creating a diverse range of substituted pyridines from simple, acyclic precursors. acsgcipr.orgrsc.org By carefully selecting the starting components, a pyridine scaffold with the desired substitution pattern for later conversion to this compound can be assembled efficiently. For instance, a Bohlmann-Rahtz synthesis could be designed to install precursors for the chloro and hydroxyl groups, which are then modified in subsequent steps.

Catalytic Methodologies in this compound Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis and functionalization of heterocyclic compounds like pyridine.

The 4-chloro-2-alkoxypyridine scaffold, embodied by the target molecule, is a valuable intermediate for further diversification using palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While the target molecule itself is not an amine, its 4-chloro substituent makes it an excellent electrophilic coupling partner for this transformation. Thus, this compound can serve as a key precursor to a wide array of 4-amino-2-((2-methoxybenzyl)oxy)pyridine derivatives. nih.gov The reaction is known for its broad scope, tolerating a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial for achieving high efficiency, even with challenging substrates like volatile amines or ammonia equivalents. youtube.com

Other Cross-Coupling Reactions: The chlorine atom at the 4-position and, in some cases, the ether group at the 2-position can participate in various other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the 4-chloropyridine derivative with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. acs.org This is a highly reliable method for introducing aryl or vinyl groups at the 4-position. nih.govnih.govnih.gov

Heck Coupling: Couples the 4-chloropyridine with an alkene to form a substituted alkene.

Sonogashira Coupling: Introduces an alkyne group at the 4-position by coupling with a terminal alkyne. rsc.org

Decarboxylative Coupling: Arylation can also be achieved via the decarboxylative cross-coupling of 2-picolinic acids with aryl halides, offering an alternative route to 2-arylpyridines. rsc.org

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions and avoiding side reactions, such as the premature cleavage of the ether linkage.

Table 2: Palladium-Catalyzed Reactions Using a 4-Chloro-2-alkoxypyridine Scaffold

| Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Examples) | Key Features |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(OAc)₂, Bulky phosphine ligands (XPhos, RuPhos) | Excellent for synthesizing a library of 4-aminopyridine (B3432731) derivatives. wikipedia.orgyoutube.com |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C (sp²-sp²) | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust and versatile for C-C bond formation with broad functional group tolerance. acs.orgnih.gov |

| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, PPh₃ | Forms vinyl-substituted pyridines. |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI | Synthesizes 4-alkynylpyridine derivatives. rsc.org |

Copper-Mediated Transformations

Copper catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing pyridine derivatives, copper-catalyzed reactions offer mild conditions and functional group tolerance. While specific examples detailing the synthesis of this compound via copper catalysis are not prevalent, the principles can be applied to the synthesis of its analogs.

Copper(II) coordination compounds containing pyridine derivatives have been synthesized and characterized, highlighting the affinity of copper for the pyridine nucleus. mdpi.com This interaction can be leveraged to facilitate transformations on the pyridine ring. For instance, copper-catalyzed tandem reactions, such as the CuAAC/ring cleavage/[4+2] annulation, have been developed for the synthesis of related heterocyclic systems like oxazines. mdpi.com This demonstrates the potential of copper to mediate complex multi-component reactions that could be adapted for the construction of highly substituted pyridines.

A possible reaction pathway could involve the copper-catalyzed coupling of a 2,4-dichloropyridine with 2-methoxybenzyl alcohol. The catalytic cycle would likely involve the formation of a copper(I) alkoxide species, which then undergoes nucleophilic aromatic substitution at the more reactive C2 position of the dichloropyridine.

Table 1: Examples of Copper-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst | Substrates | Product | Yield (%) | Reference |

| CuCl | N-Benzylideneaniline, sulfonyl azides, but-3-yn-2-one | 2,3-dihydro-4H-1,3-oxazin-4-ylidene | 84 | mdpi.com |

| Cu(NO₃)₂·3H₂O | N-(x-methoxyphenyl) hydrazinecarbothioamide, aldehyde/ketone | Copper(II) coordination compounds with pyridine derivatives | 75 | mdpi.com |

This table presents examples of copper-catalyzed reactions for the synthesis of heterocyclic compounds, illustrating the potential utility of copper in synthesizing analogs of the target molecule.

Organocatalytic and Other Metal-Free Approaches

The development of organocatalytic and metal-free synthetic methods has gained significant traction, offering an environmentally benign and often more cost-effective alternative to traditional metal-catalyzed reactions. These approaches are particularly relevant for the synthesis of substituted pyridines.

Several metal-free strategies for the synthesis of the pyridine core have been reported. One such method involves the oxidative cyclization of aldehydes and ammonium (B1175870) acetate (B1210297) under air, which proceeds through C-H bond functionalization and C-C/C-N bond formation. rsc.orgrsc.org Another approach utilizes a domino reaction of enaminones and aldehydes, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH), to construct fully substituted pyridines. acs.org Furthermore, a formal [2+2+2] cycloaddition of heteroalkynes and nitriles mediated by a Brønsted acid provides a modular route to highly substituted pyridine cores under mild conditions. nih.gov

For the specific functionalization at the C4 position, a metal-free method using pyridine-boryl radicals has been developed. This approach allows for the introduction of various substituents at the 4-position of the pyridine ring. acs.org

In the realm of asymmetric synthesis, organocatalysis has been successfully employed for the enantioselective synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives. researchgate.net Chiral Brønsted acids have also been utilized as organocatalysts for atroposelective reactions, such as the synthesis of axially chiral quinolines, which are structurally related to pyridines. beilstein-journals.org

Table 2: Overview of Metal-Free Synthetic Approaches to Substituted Pyridines

| Method | Starting Materials | Reagents/Conditions | Key Features | Reference |

| Oxidative Cyclization | Aldehydes, NH₄OAc | Air, mild conditions | Metal-free, C-H functionalization | rsc.orgrsc.org |

| Domino Reaction | Enaminones, Aldehydes | TfOH | Metal-free, cascade reaction | acs.org |

| Formal [2+2+2] Cycloaddition | Heteroalkynes, Nitriles | Brønsted acid, mild conditions | Modular approach | nih.gov |

| Radical Addition/Coupling | 4-Cyanopyridine, B₂(pin)₂ | α,β-unsaturated ketones | Metal-free, C-4 substitution | acs.org |

This table summarizes various metal-free methodologies for the synthesis of substituted pyridine rings, which are foundational for producing a wide array of analogs.

Nucleophilic Substitution Reactions at the 4-Position (Chlorine Displacement)

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the positions activated by the ring nitrogen. The chlorine atom at the 4-position is a good leaving group and is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic applications of this compound, allowing for the introduction of diverse functionalities at this position.

The general mechanism for nucleophilic aromatic substitution on a 4-chloropyridine derivative involves the attack of a nucleophile at the C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization and drives the reaction forward. Subsequent loss of the chloride ion restores the aromaticity of the pyridine ring and yields the substituted product.

Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides. For instance, the reaction with various amines can lead to the synthesis of a range of 4-aminopyridine derivatives. Similarly, treatment with thiols or alkoxides can yield the corresponding 4-thioether or 4-ether substituted pyridines, respectively. The reaction conditions for these substitutions typically involve the use of a base to deprotonate the nucleophile and a suitable solvent.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 4-Aminopyridine derivative |

| Thiol | R-SH | 4-Thioetherpyridine derivative |

| Alcohol | R-OH | 4-Alkoxypyridine derivative |

| Table 1: Examples of Nucleophilic Substitution Reactions at the 4-Position |

Reactions Involving the Ether Linkage

The benzyl (B1604629) ether linkage in this compound is another key reactive site. This functionality can be selectively cleaved or modified at the benzylic position.

The 2-methoxybenzyl group is a commonly used protecting group for hydroxyl functions in organic synthesis. Its removal, to liberate the 2-hydroxypyridine, can be achieved under various conditions. The presence of the methoxy (B1213986) group on the benzyl ring can influence the cleavage conditions compared to a simple benzyl ether.

Standard methods for benzyl ether cleavage include catalytic hydrogenation (e.g., using H2 with a palladium catalyst), which is generally a mild and efficient method. However, care must be taken as the chloro-substituent on the pyridine ring can also be susceptible to hydrogenolysis.

Acid-catalyzed cleavage is another common method. Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) can be used to break the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or unimolecular cleavage to form a stable benzylic carbocation. The 2-methoxy group can facilitate this cleavage by stabilizing the carbocation through resonance.

Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is particularly useful for electron-rich benzyl ethers, such as the 2-methoxybenzyl ether. chem-station.com This method is often chemoselective and can be performed under neutral conditions, which is advantageous when other acid- or base-sensitive functional groups are present in the molecule.

| Cleavage Method | Reagent(s) | Key Features |

| Catalytic Hydrogenation | H2, Pd/C | Mild conditions, but potential for dehalogenation. |

| Acid-Catalyzed Cleavage | TFA, HBr | Strong acids required, potential for side reactions. |

| Oxidative Cleavage | DDQ | Chemoselective for electron-rich benzyl ethers. chem-station.com |

| Table 2: Common Methods for Benzyl Ether Cleavage |

The benzylic methylene (B1212753) group (the -CH2- of the benzyl ether) is activated by the adjacent oxygen atom and the benzene (B151609) ring. This position is susceptible to radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org This would introduce a halogen atom at the benzylic position, creating a new reactive handle for further synthetic transformations, such as subsequent nucleophilic substitutions.

Oxidation of the benzylic position is also a possibility. Strong oxidizing agents can potentially cleave the C-O bond, but under controlled conditions, it might be possible to achieve oxidation to a carbonyl group, although this is less common for benzyl ethers compared to benzylic C-H bonds in alkylbenzenes.

Electrophilic Aromatic Substitution on the 2-Methoxybenzyl Ring

The 2-methoxybenzyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and the ether linkage. The methoxy group is a strong ortho-, para-director. masterorganicchemistry.com Therefore, electrophiles are expected to add to the positions ortho and para to the methoxy group. Given that the position para to the methoxy group is occupied by the linkage to the pyridine ring, the primary sites for electrophilic attack would be the positions ortho to the methoxy group (positions 3 and 5 of the benzyl ring).

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation. The specific regioselectivity will be influenced by the steric hindrance imposed by the adjacent ether linkage.

Functional Group Interconversions on the Pyridine Nucleus

Beyond the displacement of the chlorine atom, other functional group interconversions on the pyridine nucleus can be envisaged. For instance, if the chlorine atom is first converted to another group, this new group can then be further transformed.

One important transformation of the pyridine ring itself is N-oxidation. Treatment of the parent pyridine with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the corresponding pyridine-N-oxide. This transformation significantly alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack.

Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its synthetic transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when performing a nucleophilic substitution at the 4-position, conditions must be chosen to avoid cleavage of the benzyl ether. Conversely, when cleaving the ether, the reagents should ideally not affect the chloro-substituent. The choice of reagents and reaction conditions is therefore crucial to achieve the desired transformation selectively. For instance, using DDQ for ether cleavage is a good example of a chemoselective reaction that is unlikely to affect the C-Cl bond.

Regioselectivity pertains to the preferential reaction at one position over another. In the case of electrophilic aromatic substitution on the 2-methoxybenzyl ring, the directing effect of the methoxy group will predominantly determine the position of the incoming electrophile. Similarly, for nucleophilic attack on the pyridine ring, the inherent electronic properties of the ring direct the nucleophile to the 2- and 4-positions. Since the 2-position is blocked by the ether linkage, nucleophilic attack is highly favored at the 4-position.

By carefully selecting the reaction conditions and reagents, it is possible to selectively modify one part of the this compound molecule while leaving the other parts intact, highlighting its potential as a versatile building block in organic synthesis.

Derivatization Strategies for Advanced Molecular Architectures

The strategic derivatization of this compound serves as a cornerstone in the construction of complex, polyfunctional molecules, particularly those with significant therapeutic potential. The inherent reactivity of the chloropyridine core, characterized by the electrophilic nature of the carbon atom bearing the chlorine substituent, allows for its use as a versatile scaffold. This reactivity enables the introduction of diverse functionalities, paving the way for the assembly of advanced molecular architectures. A primary strategy involves the nucleophilic aromatic substitution (SNAr) of the chloride at the C-4 position, a transformation that is fundamental to its application in medicinal chemistry.

A notable application of this derivatization strategy is the synthesis of Iadademstat (ORY-1001), a potent and selective covalent inhibitor of lysine-specific demethylase 1 (LSD1), which has been investigated in clinical trials for various cancers. nih.govgoogle.com In the synthetic route toward Iadademstat, this compound is employed as a key intermediate. The chloro group at the 4-position is displaced by a nucleophile, which constitutes a critical step in building the final complex structure.

The key transformation involves the reaction of this compound with a substituted aminocyclohexanol derivative. This reaction forges a crucial ether linkage, coupling the pyridine core to another significant portion of the target molecule.

Detailed Research Findings:

In a representative synthetic pathway leading to Iadademstat, this compound is reacted with trans-4-aminocyclohexanol. This nucleophilic substitution reaction targets the C-4 position of the pyridine ring, leading to the displacement of the chloride and the formation of a new carbon-oxygen bond. The 2-methoxybenzyl group serves a dual purpose: it acts as a protecting group for the pyridinol oxygen and its presence influences the electronic properties of the pyridine ring, facilitating the substitution reaction. The resulting intermediate, 4-((trans-4-aminocyclohexyl)oxy)-2-((2-methoxybenzyl)oxy)pyridine, contains the core structure that is further elaborated to yield the final drug substance.

The reaction conditions for this nucleophilic aromatic substitution are critical for achieving high yields and purity. The reaction is typically carried out in the presence of a strong base, which deprotonates the hydroxyl group of the cyclohexanol, thereby generating a potent nucleophile.

Below is a data table summarizing this key derivatization step.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | trans-4-Aminocyclohexanol | Strong base (e.g., Sodium hydride) in an aprotic polar solvent (e.g., DMF) | 4-((trans-4-Aminocyclohexyl)oxy)-2-((2-methoxybenzyl)oxy)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

This derivatization strategy highlights the utility of this compound as a valuable building block. The ability to selectively functionalize the C-4 position through nucleophilic substitution provides a robust method for creating advanced molecular architectures, as exemplified by its role in the synthesis of complex therapeutic agents like Iadademstat.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular environment can be constructed.

The ¹H NMR spectrum of 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) and benzyl (B1604629) rings would appear in the downfield region, typically between 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. The methylene (B1212753) protons of the benzylic ether linkage (-O-CH₂-) would likely produce a singlet or a pair of doublets around 5.0-5.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would be observed as a sharp singlet in the upfield region, generally between 3.5 and 4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | 6.8 - 7.0 | d | ~2-3 |

| Pyridine H-5 | 7.9 - 8.1 | d | ~5-6 |

| Pyridine H-6 | 8.1 - 8.3 | dd | ~5-6, ~2-3 |

| Benzyl H-3 | 7.2 - 7.4 | t | ~7-8 |

| Benzyl H-4 | 6.9 - 7.1 | t | ~7-8 |

| Benzyl H-5 | 7.2 - 7.4 | d | ~7-8 |

| Benzyl H-6 | 6.9 - 7.1 | d | ~7-8 |

| -O-CH₂- | 5.2 - 5.4 | s | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

Note: The predicted values are based on the analysis of similar structures and may vary from experimental results.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the pyridine and benzyl rings would resonate in the aromatic region (110-160 ppm). The carbon attached to the chlorine atom (C-4 of the pyridine ring) would be significantly influenced by the halogen's electronegativity. The methylene carbon of the ether linkage would appear around 60-70 ppm, while the methoxy carbon would be found further upfield, typically between 55 and 60 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 163 - 165 |

| Pyridine C-3 | 110 - 112 |

| Pyridine C-4 | 148 - 150 |

| Pyridine C-5 | 115 - 117 |

| Pyridine C-6 | 150 - 152 |

| Benzyl C-1 | 125 - 127 |

| Benzyl C-2 | 156 - 158 |

| Benzyl C-3 | 112 - 114 |

| Benzyl C-4 | 128 - 130 |

| Benzyl C-5 | 120 - 122 |

| Benzyl C-6 | 129 - 131 |

| -O-CH₂- | 68 - 70 |

| -OCH₃ | 55 - 57 |

Note: The predicted values are based on the analysis of similar structures and may vary from experimental results.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the relationships between the protons on the pyridine ring and those on the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as the link between the methylene bridge and both the pyridine and benzyl rings. For instance, correlations between the methylene protons and the C-2 of the pyridine ring and C-1 of the benzyl ring would confirm the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion. This allows for the determination of the elemental composition and the molecular formula of the compound. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements (C₁₃H₁₂ClNO₂).

Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 250.0635 |

| [M+Na]⁺ | 272.0454 |

Note: These values are calculated for the most common isotopes and serve as a reference for experimental data.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. For this compound, a likely primary fragmentation event would be the cleavage of the benzylic ether bond. This could lead to the formation of a 2-methoxybenzyl cation (m/z 121) and a 4-chloropyridin-2-olate radical, or a 4-chloropyridin-2-yloxymethyl cation and a 2-methoxyphenyl radical. Further fragmentation of the 2-methoxybenzyl cation could involve the loss of a methyl group or formaldehyde. The pyridine-containing fragment could undergo loss of chlorine or other rearrangements. Analyzing these fragmentation patterns would provide strong corroborating evidence for the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy would be employed to identify the characteristic functional groups present in this compound. The spectrum is anticipated to show distinct absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and benzene (B151609) rings are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxy (-OCH₃) and methylene (-O-CH₂-) groups would likely be observed between 3000-2850 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkages (pyridine-O-CH₂ and CH₂-O-benzene) would produce strong, characteristic bands, typically in the 1260-1000 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to be found in the 850-550 cm⁻¹ region, though its exact position can be influenced by the substitution pattern on the aromatic ring. researchgate.net

A hypothetical data table for the FT-IR analysis is presented below.

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching (Pyridine, Benzene) |

| 3000-2850 | Aliphatic C-H Stretching (-OCH₃, -O-CH₂-) |

| 1600-1450 | C=N and C=C Ring Stretching (Pyridine) |

| 1260-1000 | C-O-C Asymmetric & Symmetric Stretching (Ether) |

| 850-550 | C-Cl Stretching |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, a complementary technique to FT-IR, provides information about the molecular vibrations that induce a change in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Key expected signals would include the symmetric breathing modes of the pyridine and benzene rings, which are often strong and sharp in Raman spectra. Analysis of the Raman spectrum, often enhanced through techniques like Surface-Enhanced Raman Scattering (SERS) for pyridine-containing molecules, can provide further structural confirmation. sigmaaldrich.comnau.edu

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its conjugated systems and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic transitions, primarily π-π* and n-π*, within the aromatic systems of this compound. The absorption maxima (λ_max) would be indicative of the extent of conjugation.

A solvatochromism study, involving the measurement of UV-Vis spectra in a series of solvents with varying polarities, would be crucial. Such a study helps in understanding the nature of the electronic ground and excited states. A significant shift in λ_max with solvent polarity (a solvatochromic shift) would suggest a change in the dipole moment of the molecule upon electronic excitation. For many polar heterocyclic compounds, including pyridine derivatives, strong solvatochromism is a known phenomenon. researchgate.netmdpi.com

Fluorescence Spectroscopy for Photophysical Properties

Should the compound exhibit fluorescence, its emission spectrum would be recorded to determine its photophysical properties. Fluorescence spectroscopy provides information on the emission wavelength, fluorescence quantum yield, and Stokes shift (the difference between the absorption and emission maxima). These properties are highly sensitive to the molecular structure and the local environment. Investigating the fluorescence behavior in different solvents can provide further details on the nature of the excited state and its interaction with the solvent molecules.

Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state would be determined by single-crystal X-ray diffraction. This analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking, C-H···π interactions, or other weak hydrogen bonds, that govern the crystal packing. Such interactions are common in the crystal structures of pyridine derivatives and are crucial for understanding their solid-state properties. nih.govresearchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. This technique would provide the absolute structure of this compound, confirming the connectivity of the 4-chloropyridine (B1293800) ring to the 2-methoxybenzyl group via an ether linkage.

Should a suitable single crystal be grown, SC-XRD analysis would yield a crystallographic information file (CIF), containing detailed data on its crystal system, space group, and unit cell dimensions. For instance, analysis of a related compound, N-(4-Chloro-pyridin-2-yl)-N-methoxy-methyl-4-methyl-benzenesulfonamide, revealed a three-dimensional network generated by intermolecular C-H⋯O hydrogen bonds. synquestlabs.com A similar analysis for the title compound would be expected to reveal key intermolecular interactions influencing its crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 9.0 - 11.0 |

| b (Å) | 8.5 - 10.5 |

| c (Å) | 14.0 - 16.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | ~1400 - 1700 |

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is a crucial tool for identifying crystalline phases and is widely used in pharmaceutical sciences for analyzing polycrystalline materials. echemi.com An XRPD pattern serves as a unique "fingerprint" for a specific crystalline form of a compound. For this compound, this technique would be used to characterize the bulk material, confirm its phase purity, and identify different polymorphs if they exist. Each polymorph, having a distinct crystal packing, would produce a different XRPD pattern. The analysis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, for example, utilized XRPD to identify its orthorhombic crystal system. sigmaaldrich.com

Energy Framework Analysis in Crystal Packing

To further understand the energetics of crystal packing, energy framework analysis is employed. This computational method calculates the interaction energies between molecules in the crystal lattice and visualizes them as frameworks. The analysis distinguishes between electrostatic, dispersion, and total energy frameworks. For this compound, this would reveal the topology and magnitude of the forces holding the molecules together. It is anticipated that dispersion forces would play a significant role in the stabilization of the molecular packing, a common feature in similar organic molecules.

Conformational Analysis and Stereochemical Characterization in Solution and Solid State

In the solid state, SC-XRD data provides the preferred conformation adopted by the molecule within the crystal lattice. synquestlabs.com This conformation is a result of a balance between intramolecular steric effects and intermolecular packing forces.

In solution, the molecule is likely to exist as an equilibrium of different conformers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are used to characterize these solution-state conformations. The analysis involves studying torsional energy minima to identify low-energy, stable conformers. For this compound, the orientation of the 2-methoxybenzyl group relative to the pyridine ring would be of primary interest, as different conformations could influence its chemical reactivity and biological interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Chloro-pyridin-2-yl)-N-methoxy-methyl-4-methyl-benzenesulfonamide |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties.

In a typical study, the initial step involves geometry optimization. A proposed 3D structure of 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine would be computationally relaxed to find its most stable energetic conformation. This process calculates forces on each atom and adjusts their positions until a minimum energy state is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Without experimental data, these predictions provide a foundational understanding of the molecule's structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. chemicalbook.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com An analysis would map the distribution of these orbitals across the molecule, indicating likely sites for electron donation and acceptance.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. It visualizes regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while also highlighting the influence of the electron-withdrawing chlorine atom.

Aromaticity is a key property of the pyridine (B92270) ring. Computational methods can quantify this property using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the pyridine ring within the molecule and assess how it is influenced by the attached chloro and benzyloxy substituents.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions and stability. For the target molecule, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of lone pair electrons from the ether oxygen or the pyridine nitrogen into adjacent anti-bonding orbitals. This provides a detailed picture of the electronic stabilization within the molecule.

Theoretical vibrational frequencies can be calculated using DFT. These computed frequencies correspond to the fundamental modes of vibration within the molecule (e.g., stretching, bending, and torsional modes). The calculated spectrum can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecule's structure and aid in the assignment of experimental spectral bands. The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A thorough review of scientific literature and chemical databases indicates that specific molecular dynamics (MD) simulation studies focused on this compound have not been published. Such simulations would be valuable for understanding the conformational dynamics of the molecule, particularly the flexibility of the ether linkage between the pyridine and benzyl (B1604629) rings, and the rotational freedom of the methoxy (B1213986) group. These studies could also provide insights into how the molecule interacts with different solvent environments, which would be relevant for understanding its solubility and behavior in reaction media. However, at present, no such computational data is publicly available.

Quantum Chemical Calculations (QCCs) for Predicting Reactivity and Bonding Trends

There is no available published research detailing quantum chemical calculations (QCCs) for this compound. Methods like Density Functional Theory (DFT) would be instrumental in predicting its electronic structure and reactivity. Such calculations could determine key quantum chemical parameters.

Table 5.3.1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Description | Potential Insights (Hypothetical) |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts sites for nucleophilic and electrophilic attack and estimates electronic transition energies. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (red) and electron-poor (blue) regions, indicating likely sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions. | Quantifies charge on individual atoms and describes the nature of chemical bonds (e.g., ionic vs. covalent character). |

| Calculated Dipole Moment | The measure of the molecule's overall polarity. | Provides information on the molecule's polarity, which influences its solubility and intermolecular forces. |

Note: The data in this table is for illustrative purposes only and is not based on actual published calculations for this specific molecule.

Mechanistic Pathways of Key Synthetic and Transformational Reactions

Detailed mechanistic investigations, supported by computational modeling, for the synthesis and subsequent transformations of this compound are not described in the accessible scientific literature. The primary synthesis would likely involve a nucleophilic aromatic substitution or an etherification reaction, but specific studies elucidating the precise mechanism, intermediates, and transition states are not available.

No experimental or computational studies have been published that identify or characterize reaction intermediates involved in the synthesis or transformation of this compound. For a typical synthesis, such as the Williamson ether synthesis from 4-chloro-2-hydroxypyridine (B1586335) and 2-methoxybenzyl chloride, one would expect the formation of a sodium or potassium salt of the hydroxypyridine as a key intermediate. However, specific spectroscopic or computational evidence for this in the context of this particular molecule is absent from the literature.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

As a Versatile Building Block for Complex Molecular Architectures

The strategic positioning of reactive sites on the pyridine (B92270) ring of 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine makes it an exceptionally versatile building block in the synthesis of intricate molecular architectures. beilstein-journals.orgnih.gov Organic chemists utilize such synthons to systematically assemble complex target molecules. The controlled formation of carbon-carbon bonds is often facilitated by the specific reactivity of the heterocyclic core. beilstein-journals.org The utility of such building blocks is comparable to more established synthons like 1,3-dithianes and various (hetero)aromatic compounds in constructing a wide array of complex structures, from lipids and carbohydrates to diverse carbocyclic scaffolds. beilstein-journals.orgnih.gov

The adaptability of this compound stems from the chemoselective manipulation of its functional groups. For instance, the chloro group can be displaced through various nucleophilic substitution reactions, while the 2-methoxybenzyloxy group can be cleaved under specific conditions to reveal a hydroxyl functionality for further derivatization. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, paving the way for the synthesis of highly functionalized and stereochemically complex molecules.

Synthesis of Diverse Heterocyclic Scaffolds utilizing this compound

The pyridine nucleus is a fundamental structural motif in a vast number of biologically active compounds and functional materials. researchgate.netnih.gov this compound, as a substituted pyridine, is a key precursor for a variety of heterocyclic systems. kit.edu Nitrogen-containing heterocycles, in particular, are of significant interest due to their prevalence in pharmaceuticals and their diverse biological activities. kit.edunih.gov

The reactivity of this compound lends itself to the construction of pyrido-fused systems. These are bicyclic or polycyclic structures where a pyridine ring is fused to another ring system. For example, the synthesis of dihydropyrano[3,4-b]pyridines has been reported through multi-step sequences involving pyridine N-oxide derivatives. researchgate.net While not a direct example using the title compound, the general strategies for creating fused systems often involve functionalized pyridines that can undergo intramolecular cyclization reactions. The chloro and protected hydroxyl groups on this compound provide the necessary handles to build up a second ring system, leading to the formation of various pyrido-fused heterocycles.

Pyrimidine (B1678525) derivatives are another important class of heterocycles that can be accessed from pyridine-based starting materials. Although the direct conversion of a pyridine to a pyrimidine is not a standard transformation, the functional groups on this compound can be used to introduce the necessary fragments for pyrimidine ring formation. For instance, the chlorine atom can be displaced by a nitrogen nucleophile, a key step in building a pyrimidine ring. Research has shown that various substituted pyrimidines exhibit significant biological activities, making their synthesis an active area of research. The synthesis of certain pyrimidine derivatives involves the use of 2-chloro-4,6-dimethylpyrimidine, highlighting the importance of chloro-substituted heterocyclic precursors. mdpi.com

The versatility of this compound extends to the synthesis of a broad range of other nitrogen-containing heterocycles. kit.edunih.gov These ring systems are integral to many areas of chemical and biological science. kit.edu The synthesis of these compounds often relies on the strategic functionalization of precursor molecules. The chloro group on the pyridine ring can be a site for cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of various side chains and the formation of new rings. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridines has been achieved from substituted pyridine precursors. nih.gov

Role as a Precursor for Advanced Chemical Intermediates in Fine Chemical Synthesis

In the fine chemical industry, the synthesis of complex molecules often proceeds through a series of well-defined intermediates. This compound serves as a valuable precursor for such advanced chemical intermediates. mdpi.com Its functional groups allow for a variety of chemical transformations, making it a key starting point for multi-step synthetic sequences. For instance, the chloro group can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities. thieme.de This reactivity is crucial for building the carbon skeleton and introducing the desired functional groups of a target molecule.

The 2-methoxybenzyl ether protecting group on the hydroxyl function is stable under many reaction conditions but can be selectively removed when needed. This feature is highly desirable in complex syntheses where multiple reactive sites need to be managed. The ability to deprotect and then further functionalize the hydroxyl group at a later stage of the synthesis adds to the compound's value as a versatile intermediate.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of a complex molecule at a late step in its synthesis. rsc.org This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. The reactivity of the chloro-substituted pyridine ring in molecules derived from this compound makes it amenable to LSF strategies. rsc.org

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Kumada, Heck, and Sonogashira couplings, can be employed to introduce a wide variety of substituents at the chloro-position. nsf.gov These reactions are often tolerant of many functional groups, making them ideal for the late-stage modification of complex molecules. The ability to perform these transformations on advanced intermediates derived from this compound provides a powerful tool for the efficient synthesis of diverse chemical entities.

Elucidation of Novel Synthetic Routes Inspired by this compound Remains an Area for Future Investigation

Despite a thorough review of available scientific literature, there is currently a notable absence of specific research detailing the development of novel synthetic methodologies directly inspired by the structural features of the chemical compound this compound. While the individual components of this molecule—a substituted pyridine ring and a benzyl (B1604629) ether group—are common motifs in organic synthesis, their unique combination in this particular arrangement has not been explicitly cited as a foundational element for new reaction development.

The field of organic synthesis often draws inspiration from the unique reactivity and structural characteristics of existing molecules to devise new and more efficient ways to create complex chemical architectures. The interplay of the electron-withdrawing chloro group at the 4-position and the electron-donating, sterically bulky 2-methoxybenzyl ether at the 2-position of the pyridine ring in this compound presents a potentially interesting substrate for methodological studies. However, dedicated research programs leveraging this specific substitution pattern to pioneer new synthetic strategies have not been reported in publicly accessible scientific databases and journals.

The strategic placement of substituents on a pyridine ring is a critical aspect of modern synthetic chemistry, influencing the regioselectivity of a wide array of reactions, including cross-coupling and C-H functionalization reactions. The chloro- and alkoxy-substituents, in particular, are known to play significant roles in directing the outcomes of such transformations. For instance, a chloro group can act as a leaving group in various nucleophilic aromatic substitution and cross-coupling reactions, while an alkoxy group can modulate the electronic properties and steric environment of the pyridine ring.

Given the importance of substituted pyridines as core structures in pharmaceuticals, agrochemicals, and materials science, the exploration of the synthetic potential of molecules like this compound could be a fertile ground for future research. The development of novel synthetic methods is a continuous endeavor in organic chemistry, and it is conceivable that the unique electronic and steric properties of this compound could yet inspire new approaches to the construction of complex heterocyclic systems.

At present, any discussion on the development of novel synthetic methodologies inspired by this compound would be speculative. The scientific community awaits dedicated studies that might unlock the latent synthetic potential of this and similarly substituted pyridines, potentially leading to new and innovative ways to access valuable chemical entities.

Q & A

Q. Table 1: Comparison of Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | NaOH, DCM, RT, 12 hrs | 75–85 | |

| Cyclization (if applicable) | Pd/C, DMF, 80°C | 60–70 |

Advanced: How can conflicting data on reaction yields or byproduct formation be resolved during synthesis optimization?

Answer:

- Mechanistic Analysis: Use in situ monitoring (e.g., TLC or NMR) to identify intermediates. For example, highlights the role of acetic acid in stabilizing imine intermediates during condensation .

- Byproduct Mitigation: Adjust stoichiometry (e.g., excess 2-methoxybenzyl alcohol) or employ scavengers (e.g., molecular sieves) to suppress side reactions .

- Case Study: In , reducing agents like NaBH4 minimized over-oxidation products during pyridine ring modifications .

Advanced: What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

- 1H/13C NMR: Key signals include:

- Pyridine protons at δ 8.2–8.5 ppm (C2-H).

- Methoxybenzyl aromatic protons at δ 6.8–7.3 ppm .

- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.1) and fragmentation patterns .

- FTIR: Detect ether (C-O-C) stretches at 1250–1150 cm⁻¹ and pyridine ring vibrations at 1600–1580 cm⁻¹ .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

- Thermal Stability: Stable up to 150°C (TGA data). Degrades above this temperature, releasing CO and NOx .

- pH Sensitivity: Hydrolyzes in strong acidic/basic conditions (pH <2 or >12), forming 4-chloro-2-hydroxypyridine and 2-methoxybenzyl alcohol .

- Storage Recommendations: Keep at neutral pH and avoid prolonged light exposure to prevent photodegradation .

Advanced: What strategies are effective for resolving low yields in nucleophilic substitution steps?

Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the methoxybenzyl group .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates in biphasic systems .

- Kinetic Control: Lower reaction temperatures (0–5°C) reduce side reactions, as shown in for similar pyridine derivatives .

Basic: What analytical methods are recommended for purity assessment?

Answer:

- HPLC: Use a C18 column with UV detection at 254 nm. Retention time: ~8.2 min (method: 70% MeCN/30% H2O, 1 mL/min) .

- Melting Point: Sharp melting range (e.g., 112–114°C) indicates high purity .

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 57.3%, H: 4.1%, Cl: 12.0%) .

Advanced: How can computational methods aid in predicting reactivity or biological activity?

Answer:

- DFT Calculations: Model transition states for substitution reactions (e.g., Gibbs free energy barriers) to predict regioselectivity .

- Docking Studies: Use PyRx or AutoDock to simulate interactions with biological targets (e.g., kinases), leveraging structural analogs from and .

Basic: What are the ecological disposal guidelines for waste containing this compound?

Answer:

- Neutralization: Treat with activated carbon or sodium bicarbonate before disposal.

- Regulatory Compliance: Follow EPA guidelines for halogenated waste (RCRA code D032) .

Advanced: How to address discrepancies in reported biological activity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.